1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
1-[(4-Fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a 4-fluorophenylmethyl group at position 1 and a piperidine-1-sulfonyl moiety at position 3. Its molecular formula is C₁₇H₁₇FN₂O₃S, with a molecular weight of 348.39 g/mol . The compound’s structure combines fluorinated aromatic and sulfonamide groups, which are common pharmacophores in medicinal chemistry.
Key physicochemical properties (derived from analogous structures in ) include:
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNHIGYVYCNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be attached through a sulfonylation reaction using a piperidine derivative and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a class of dihydroheterocycles with sulfonamide and aromatic substituents. Below is a comparative analysis with three analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle: The target compound’s 1,2-dihydropyridin-2-one core differs from the dihydropyrrol-3-one () and pyrido-pyrimidin-4-one () systems.
Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog in , as fluorine’s smaller size and electronegativity reduce steric hindrance and alter electronic properties . Sulfonamide vs. Thiophene: The piperidine-1-sulfonyl group in the target compound provides a polar, hydrogen-bond-accepting moiety, contrasting with the thiophene’s electron-rich aromaticity in . This difference could impact solubility and target selectivity. Hydroxyimino Group: The compound in includes a hydroxyimino substituent, which may confer chelating properties or modulate pharmacokinetics through hydrogen bonding .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula: C₁₅H₁₈FN₃O₂S
- Molecular Weight: 321.39 g/mol
- IUPAC Name: this compound
The presence of the piperidine and sulfonyl groups in the structure is significant for its biological activity, particularly in enzyme inhibition and antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with a similar piperidine structure exhibit notable antibacterial properties. For instance, derivatives have been evaluated against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival .
Enzyme Inhibition
The compound has shown potential as an inhibitor of metalloproteinases, specifically MMP-12. Metalloproteinases play a crucial role in various physiological processes, including tissue remodeling and inflammation. Inhibition of these enzymes can be beneficial in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis .
Anticancer Potential
Studies have suggested that related compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfonamide moiety contributes to this activity by interfering with metabolic pathways essential for cancer cell proliferation .
Hypoglycemic Effects
Piperidine derivatives are also noted for their ability to regulate glucose levels. This is particularly relevant for managing diabetes mellitus, where compounds can enhance insulin sensitivity or inhibit glucose production in the liver .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Enzyme Inhibition | MMP-12 inhibition | |
| Anticancer | Induction of apoptosis | |
| Hypoglycemic | Enhanced insulin sensitivity |
Notable Research Findings
- Antibacterial Efficacy: A study demonstrated that related piperidine compounds exhibited significant inhibition against E. coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- MMP Inhibition: The compound was tested in vitro against MMP-12, showing IC50 values indicative of potent inhibition, which may translate into therapeutic applications in inflammatory diseases .
- Anticancer Activity: In vitro assays revealed that the compound could induce apoptosis in breast cancer cell lines at concentrations as low as 5 µM, suggesting a promising avenue for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
